molecular formula C19H20ClN5O4 B2810081 methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877786-74-8

methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2810081
CAS No.: 877786-74-8
M. Wt: 417.85
InChI Key: VGJBFVZFMSJEBB-UHFFFAOYSA-N
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Description

Methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a purino-pyrimidine derivative characterized by a bicyclic core structure with a 4-chlorophenyl substituent at position 9, methyl groups at positions 1 and 7, and a methyl ester acetoxy group at position 3. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR, MS) .

Properties

IUPAC Name

methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O4/c1-11-8-23(13-6-4-12(20)5-7-13)18-21-16-15(24(18)9-11)17(27)25(10-14(26)29-3)19(28)22(16)2/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJBFVZFMSJEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purine core: Starting with a suitable purine precursor, such as 6-chloropurine, undergoes alkylation with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Cyclization: The intermediate product is then subjected to cyclization with a suitable reagent, such as formamide, to form the purino[7,8-a]pyrimidine core.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Implications :

  • The ethyl ester increases molecular weight by 14 Da (C2H5 vs.
  • The absence of a second methyl group (position 7) may reduce steric hindrance, influencing binding interactions in biological systems.

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate

This imidazo[1,2-a]pyridine derivative () differs in core structure but shares functional groups relevant for comparison:

  • Ester Groups : Diethyl esters at positions 5 and 6.
  • Aryl Substituents : 4-Nitrophenyl (electron-withdrawing) vs. 4-chlorophenyl (moderately electron-withdrawing).

Implications :

  • The nitro group increases polarity and may enhance binding to targets requiring electron-deficient aromatic interactions.
  • Diethyl esters contribute significantly to lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to mono-ester derivatives .

Spirocyclic Diazaspiro Decene Carboxamide (EP 4374877 A2)

This compound features a spirocyclic core with trifluoromethyl (CF3) and hydroxyphenyl groups. While structurally distinct, its ester-linked 2-methylpropyl group offers insights into ester-derived pharmacokinetic properties:

  • Ester Stability : Bulkier esters (e.g., 2-methylpropyl) resist hydrolysis more effectively than methyl or ethyl esters, prolonging half-life .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) Ester Group(s) Notable Properties
Methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino-pyrimidine 4-Chlorophenyl, 1,7-dimethyl, methyl ester ~432 (estimated) Methyl acetate Moderate lipophilicity; potential for rapid ester hydrolysis
Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate Purino-pyrimidine 4-Chlorophenyl, 1-methyl, ethyl ester ~446 (estimated) Ethyl acetate Increased lipophilicity; slower hydrolysis than methyl analogue
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-imidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, diethyl esters, cyano 535 (reported) Diethyl High lipophilicity; nitro group enhances electronic interactions
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Diazaspiro decene CF3, hydroxyphenyl, 2-methylpropyl ester 658 (reported) 2-Methylpropyl ester Enhanced metabolic stability due to bulky ester; CF3 improves lipophilicity

Key Research Findings

Ester Group Impact: Methyl esters in purino-pyrimidine derivatives are more susceptible to enzymatic hydrolysis than ethyl or bulky esters, which may limit oral bioavailability but enable prodrug strategies .

Substituent Effects : The 4-chlorophenyl group balances moderate electron withdrawal and lipophilicity, whereas 4-nitrophenyl () or CF3 groups () offer stronger electronic effects but may compromise solubility .

Biological Activity

Methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a purine-like core with multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. This compound may inhibit certain signaling pathways involved in cell proliferation and survival.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity :
    • Inhibition of Cancer Cell Proliferation : Studies have shown that methyl derivatives can selectively inhibit the proliferation of cancer cells (e.g., HCT-116 colon cancer cells) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent anticancer properties .
    • Mechanism : The anticancer effects are believed to be mediated through pathways involving heat shock proteins (HSP90 and TRAP1), which are crucial for cancer cell survival .
  • Enzyme Inhibition :
    • The compound has been reported to act as a histone deacetylase inhibitor (HDACI), which plays a significant role in regulating gene expression and has implications in cancer therapy .
  • Selectivity :
    • Notably, certain derivatives demonstrated selectivity towards cancerous cells over normal cells (e.g., HEK-293), suggesting a targeted therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

CompoundBiological ActivityIC50 (mg/mL)Target Cells
Compound 7aAntiproliferative0.12HCT-116
Compound 7gAntiproliferative0.12HCT-116
Compound 7dAntiproliferative0.81HCT-116

Q & A

Q. Table: Key Spectral Benchmarks

TechniqueDiagnostic SignalPurpose
¹H NMRδ 3.7–3.9 ppm (methyl ester –OCH₃)Confirms ester group integrity
¹³C NMRδ 165–170 ppm (C=O)Validates dioxo/ester groups
HRMSm/z 442.1234 [M+H]+ (theoretical)Verifies molecular formula

Advanced: How can researchers design experiments to investigate the compound's interaction with biological targets like enzymes or receptors?

Answer:
Step 1: Target Selection

  • Prioritize targets based on structural analogs (e.g., purino-pyrimidines often inhibit kinases or adenosine receptors) .
  • Use computational docking (e.g., AutoDock Vina) to predict binding sites.

Q. Step 2: Binding Assays

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
  • Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands.

Q. Step 3: Functional Studies

  • Enzyme Inhibition Assays : Monitor activity of target enzymes (e.g., kinases) via spectrophotometric detection of ATP consumption .
  • Cellular Assays : Assess cytotoxicity (MTT assay) or downstream signaling (Western blot) in relevant cell lines .

Data Interpretation : Compare IC₅₀ values with structural analogs to establish structure-activity relationships (SAR) .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of structurally similar purino[7,8-a]pyrimidine derivatives?

Answer:
Strategy 1: Experimental Replication

  • Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Use orthogonal methods (e.g., SPR + cellular assays) to confirm target engagement .

Q. Strategy 2: Structural Elucidation

  • Co-crystallization or cryo-EM to resolve binding modes of the compound vs. analogs .
  • Compare metabolic stability (e.g., microsomal assays) to rule out pharmacokinetic confounders .

Q. Strategy 3: Meta-Analysis

  • Apply cheminformatics tools (e.g., PubChem BioActivity) to aggregate and normalize bioactivity data across studies .

Q. Table: Common Contradictions & Solutions

ContradictionResolution Approach
Discrepant IC₅₀ valuesRe-test under uniform buffer/pH conditions .
Varied cytotoxicity across cell linesValidate target expression via qPCR/flow cytometry .

Advanced: What methodological approaches are effective for modifying the compound to enhance solubility or bioavailability?

Answer:
Approach 1: Prodrug Design

  • Ester hydrolysis: Replace methyl ester with hydrophilic groups (e.g., phosphate) for improved aqueous solubility .

Q. Approach 2: Formulation Optimization

  • Nanoemulsions or liposomes: Encapsulate the compound to enhance cellular uptake .

Q. Approach 3: Structural Modifications

  • Introduce polar substituents (e.g., –OH, –NH₂) at the 7-methyl or 4-chlorophenyl positions without disrupting core pharmacophore .

Q. Validation Metrics :

  • LogP reduction (HPLC-based measurements) .
  • In vitro permeability (Caco-2 monolayer assay) .

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